Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17885680
InChI: InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t8-,9+,10?
SMILES:
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17885680

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-8-6-10(13)7-9(2)14(8)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3/t8-,9+,10?
Standard InChI Key UWNNQBIGNFPJRP-ULKQDVFKSA-N
Isomeric SMILES C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)N
Canonical SMILES CC1CC(CC(N1C(=O)OC(C)(C)C)C)N

Introduction

Chemical Structure and Stereochemical Features

Rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate (molecular formula: C12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2, molecular weight: 228.33 g/mol) features a piperidine ring substituted with a tert-butyl carboxylate group at position 1, methyl groups at positions 2 and 6, and an amino group at position 4. The stereochemistry at positions 2 and 6 (R and S configurations, respectively) is critical for its biological activity and synthetic utility.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
IUPAC Nametert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate
Molecular FormulaC12H24N2O2\text{C}_{12}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight228.33 g/mol
Stereochemistry(2R,6S)
Canonical SMILESCC1CC(CC(N1C(=O)OC(C)(C)C)C)N
Boiling PointNot reported (decomposes before boiling)
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMF)

The tert-butyl group enhances steric protection of the carboxylate moiety, while the amino group at position 4 provides a reactive site for further derivatization. The methyl groups at positions 2 and 6 influence conformational stability, as evidenced by nuclear Overhauser effect (NOE) spectroscopy studies in related piperidine derivatives .

Synthesis and Stereochemical Control

The synthesis of rel-tert-butyl (2R,6S)-4-amino-2,6-dimethylpiperidine-1-carboxylate involves multi-step organic reactions, often beginning with commercially available piperidone precursors. A representative pathway is outlined below:

Key Synthetic Steps

  • Ring Formation: 2,6-Dimethylpiperidin-4-one is treated with tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base (e.g., triethylamine) to introduce the Boc-protecting group .

  • Amination: The ketone group at position 4 is converted to an amino group via reductive amination using ammonium acetate and sodium cyanoborohydride.

  • Stereochemical Resolution: Chiral column chromatography (e.g., CHIRALPAK AD™) resolves racemic mixtures into enantiomerically pure (2R,6S) and (2S,6R) forms .

Table 2: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield
Boc ProtectionBoc2O\text{Boc}_2\text{O}, Et3_3N, THF, 0°C85%
Reductive AminationNH4_4OAc, NaBH3_3CN, MeOH, rt72%
Chiral ResolutionCHIRALPAK AD™, ethanol, 1.0 mL/min35–40% per isomer

The use of low-temperature lithiation (e.g., n-BuLi at −78°C) in early steps ensures regioselective functionalization, while chiral resolution guarantees high enantiomeric excess (>98%) .

Reactivity and Functional Group Transformations

The compound’s amino and carboxylate groups participate in diverse reactions, enabling its use as a building block in drug discovery.

Hydrolysis of the Carboxylate Group

Under acidic conditions (e.g., HCl in dioxane), the tert-butyl carboxylate undergoes hydrolysis to yield the corresponding carboxylic acid, which can further react with amines to form amides.

Amino Group Modifications

The primary amine at position 4 reacts with:

  • Electrophiles: Alkyl halides (e.g., methyl iodide) form secondary amines.

  • Carbonyl Compounds: Ketones or aldehydes undergo reductive amination to produce tertiary amines .

Table 3: Representative Derivatives and Their Applications

DerivativeApplication
4-Acetamido analogEnzyme inhibitor (e.g., protease)
4-Sulfonamido analogAntibacterial agent
4-Urea derivativeKinase inhibitor

Industrial and Research Applications

Medicinal Chemistry

The compound serves as an intermediate in synthesizing:

  • Anticancer Agents: Analogues with appended platinum complexes inhibit DNA replication .

  • Antiviral Drugs: Boc-protected derivatives are precursors to HCV protease inhibitors.

Material Science

Functionalized piperidines contribute to liquid crystal polymers, where the tert-butyl group enhances thermal stability.

Comparison with Related Piperidine Derivatives

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylateKetone at position 4 (vs. amine)Less CNS activity, more metabolic stability
tert-Butyl (2R,4r,6S)-4-hydroxy-2,6-dimethylpiperidine-1-carboxylateHydroxyl at position 4 (vs. amine)Enhanced solubility, reduced toxicity

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